Atto Thio12

Description

Atto Thio12 is a fluorescent dye and biochemical probe with dual applications in molecular imaging and biophysical spectroscopy. Structurally, it belongs to the ATTO dye family, characterized by rigid polycyclic frameworks that minimize cis-trans isomerization, ensuring high photostability and minimal spectral shifts during conjugation . Key properties include:

- Optical Profile: Excitation/emission maxima at 579 nm/609 nm, molar extinction coefficient (ε) of 110,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 15% .

- Biochemical Utility: As a CB2 receptor ligand, it exhibits high binding affinity (Ki = 1.1 nM) and selectivity (5.6-fold for CB2 over CB1 receptors) . Its exceptional water solubility (>10,000) and membrane permeability make it suitable for live-cell imaging .

- Photophysical Applications: Used in light-induced triplet-triplet electron resonance (LITTER) spectroscopy and photochemically induced dynamic nuclear polarization (CIDNP) due to its high triplet-state yield and thermal stability .

Properties

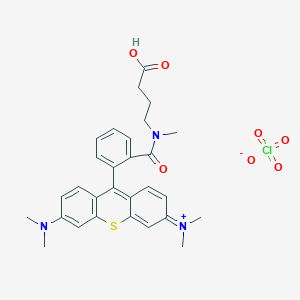

Molecular Formula |

C29H32ClN3O7S |

|---|---|

Molecular Weight |

602.1 g/mol |

IUPAC Name |

[9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;perchlorate |

InChI |

InChI=1S/C29H31N3O3S.ClHO4/c1-30(2)19-12-14-23-25(17-19)36-26-18-20(31(3)4)13-15-24(26)28(23)21-9-6-7-10-22(21)29(35)32(5)16-8-11-27(33)34;2-1(3,4)5/h6-7,9-10,12-15,17-18H,8,11,16H2,1-5H3;(H,2,3,4,5) |

InChI Key |

CNHBWUJLSIHMSI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Atto Thio12 can be synthesized through various chemical reactions involving the coupling of the dye to different substrates. The dye is available in different derivatives such as NHS-ester, maleimide, and phalloidin . The preparation of labeling solutions involves dissolving the dye in anhydrous and amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is then purified and formulated into different derivatives for various applications .

Chemical Reactions Analysis

Types of Reactions: : Atto Thio12 undergoes various chemical reactions, including coupling reactions with biomolecules such as DNA, RNA, and proteins . The dye can be activated at the carboxy group for coupling purposes .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include NHS-esters and maleimides. The reactions are typically carried out in anhydrous and amine-free solvents like DMF or DMSO .

Major Products: : The major products formed from these reactions are labeled biomolecules, which can be used for various scientific research applications .

Scientific Research Applications

ATTO Thio12 is a fluorescent dye with applications in life science research, particularly for labeling DNA, RNA, or proteins . It is closely related to rhodamine dyes and is characterized by a high yield of triplet formation .

Scientific Applications

This compound has several applications in scientific research, including fluorescence microscopy and photo-CIDNP (photo-Chemically Induced Dynamic Nuclear Polarization) .

Key Applications:

- Fluorescence Microscopy: this compound can be used in fluorescence microscopy due to its efficient excitation in the range of 560-590 nm .

- Photo-CIDNP: ATTO Thio 12 is a sensitizer that enhances the sensitivity of nuclear magnetic resonance (NMR) . It has demonstrated a 2-3 fold enhanced polarization compared to other established dyes .

- Triplet spin probes: ATTO Thio 12 can be used as triplet spin probes .

Properties of this compound

The key properties of this compound include:

- High triplet formation yield

- Moderately hydrophilic

- Cationic dye : After coupling to a substrate, it carries a net electrical charge of +1 .

- Absorption and Emission: this compound has an absorption maximum (λabs) of 582 nm and an emission maximum (λfl) of 607 nm .

- Fluorescence lifetime (τ) : 2.0 ns

Case Studies and Research Findings

- Photo-CIDNP Enhancement: In photo-CIDNP experiments, ATTO Thio 12 combined with a photo-oxidation product of tryptophan resulted in a 1H signal enhancement of 120-fold at 600 MHz and 380-fold at 200 MHz .

- GTPase Studies: ATTO-Thio12 derivative, EDA-GTP, is utilized as a fluorescent probe in biomedical research to study GTPases and their roles in various diseases.

Alternatives to Common Fluorophores

ATTO dyes can serve as alternatives to other fluorescent dyes . For example, ATTO 550 can be used as an alternative to TAMRA and Cy3 . ATTO 590 can replace Alexa Fluor 594 and Texas Red .

Multiplex Detection

Mechanism of Action

The mechanism of action of Atto Thio12 involves its ability to form triplet states with high efficiency. This property makes it suitable for applications such as Förster Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy . The dye’s fluorescence can be excited efficiently in the range of 560 - 590 nm, making it useful for various fluorescence-based techniques .

Comparison with Similar Compounds

Optical Properties vs. ATTO Dyes

The optical performance of Atto Thio12 is benchmarked against related ATTO dyes (Table 1):

Key Findings :

- This compound’s red-shifted emission (609 nm) suits applications requiring minimal autofluorescence in biological samples, though its lower quantum yield limits brightness compared to ATTO Rho12 and ATTO 590 .

- Its rigid structure prevents photobleaching under prolonged illumination, outperforming flexible dyes like cyanine derivatives, which form isomer mixtures in solution .

Pharmacological Performance vs. CB2 Probes

This compound is compared to earlier CB2-targeting fluorescent ligands (Table 2):

| Probe | Binding Affinity (Ki, nM) | CB2 Selectivity (vs. CB1) | Water Solubility | Membrane Permeability |

|---|---|---|---|---|

| This compound | 1.1 | 5.6 | >10,000 | High |

| THC-based probe | 4.7 | 1,075 | <1,000 | Low |

| Pyridine-based probe | 2.3 | 320 | 5,000 | Moderate |

Key Findings :

- This compound’s balanced selectivity (5.6-fold for CB2) and high solubility address the limitations of earlier probes, which prioritized selectivity over pharmacokinetic suitability .

- Unlike THC-based probes with poor membrane permeability, this compound enables real-time monitoring of intracellular CB2 receptors .

Photophysical Stability vs. Triplet-State Probes

This compound is contrasted with other triplet-state labels used in magnetic resonance spectroscopy (Table 3):

Key Findings :

Q & A

Q. What are the key chemical and photophysical properties of Atto Thio12, and how do they influence its application in live-cell imaging?

this compound is a thiorhodamine-derived fluorescent dye with a high triplet-state yield (critical for photostability) and emission peaks at 579 nm and 609 nm . Its moderate hydrophilicity and rigid molecular structure minimize spectral shifts upon conjugation, making it suitable for intracellular CB2 receptor tracking . Key properties include:

Methodological Tip : Validate dye performance using time-resolved FRET (TR-FRET) assays to quantify binding kinetics in live cells .

Q. How does this compound compare to other CB2-selective fluorescent probes in terms of binding affinity and selectivity?

this compound outperforms earlier probes (e.g., pyridine-based derivatives) with a Ki of 1.1 nM for CB2 and selectivity >10,000 over CB1 in optimized assays . Earlier probes suffered from poor pharmacokinetics (e.g., low water solubility), limiting translational utility. Use competitive binding assays with HEK293 cells expressing CB1/CB2 to confirm selectivity .

Q. What experimental protocols are recommended for conjugating this compound to ligands without compromising receptor affinity?

Employ site-specific conjugation strategies (e.g., NHS ester reactions at lysine residues) to preserve ligand-binding domains. Post-conjugation, validate affinity via radioligand displacement assays and confirm cellular localization using confocal microscopy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported Ki values for this compound across studies?

Variations in Ki values (e.g., 1.1 nM vs. 4.7 nM ) often arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols by:

Q. What strategies optimize this compound for super-resolution microscopy given its triplet-state yield?

this compound’s high triplet-state yield facilitates stochastic optical reconstruction microscopy (STORM) but risks photobleaching. Mitigate this by:

- Using oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species.

- Limiting laser power to <5% of saturation intensity and acquiring data in total internal reflection (TIRF) mode .

Q. How do researchers reconcile conflicting data on this compound’s water solubility and membrane permeability?

While this compound has a solubility >10,000 in aqueous buffers , its moderate hydrophilicity may limit passive diffusion. Use lipid-based delivery systems (e.g., PEGylated nanoparticles) or electroporation for intracellular delivery. Validate permeability via flow cytometry or fluorescence correlation spectroscopy (FCS) .

Q. What computational tools support the rational design of this compound derivatives with enhanced CB2 specificity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict ligand-receptor interactions. Focus on residues critical for CB2 binding (e.g., Ser285, Lys109) to guide derivatization . Validate predictions with alanine-scanning mutagenesis and SPR-based affinity measurements.

Data Contradiction Analysis Framework

When encountering conflicting results (e.g., variable Ki values or solubility claims):

Standardize Assays : Replicate experiments under identical conditions (cell lines, buffers).

Control for Artifacts : Include unlabeled ligand controls and validate dye stability via HPLC.

Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.